molecular formula C19H16Br2O3 B14208083 1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one CAS No. 918339-97-6

1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B14208083
CAS No.: 918339-97-6
M. Wt: 452.1 g/mol
InChI Key: NEORWWQUKADQJD-UHFFFAOYSA-N
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Description

1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one is a synthetic organic compound with the molecular formula C19H16Br2O3 and a molecular weight of 452.14 g/mol . This compound belongs to the class of chalcones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and inflammation. It can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one is unique due to the presence of bromine and methoxy groups on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

918339-97-6

Molecular Formula

C19H16Br2O3

Molecular Weight

452.1 g/mol

IUPAC Name

1,5-bis(3-bromo-5-methoxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C19H16Br2O3/c1-23-18-9-13(7-15(20)11-18)3-5-17(22)6-4-14-8-16(21)12-19(10-14)24-2/h3-12H,1-2H3

InChI Key

NEORWWQUKADQJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)Br)OC)Br

Origin of Product

United States

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